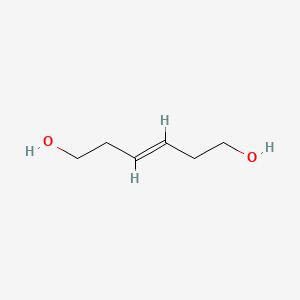

(3E)-3-Hexene-1,6-diol

説明

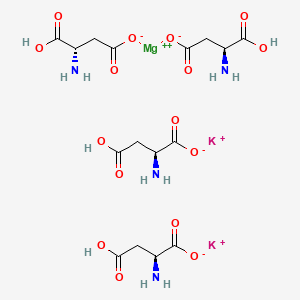

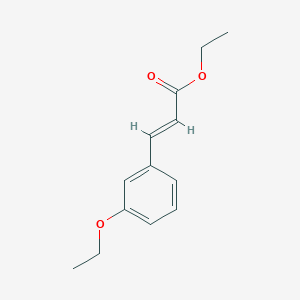

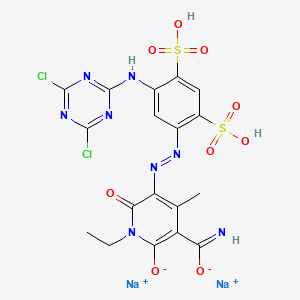

“(3E)-3-Hexene-1,6-diol” is a chemical compound with the molecular formula C6H12O2 . It is a useful reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .

Molecular Structure Analysis

The molecular structure of “(3E)-3-Hexene-1,6-diol” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 116.083729621 g/mol .Chemical Reactions Analysis

“(3E)-3-Hexene-1,6-diol” is used as a reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .Physical And Chemical Properties Analysis

The molecular weight of “(3E)-3-Hexene-1,6-diol” is 116.16 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 4 .科学的研究の応用

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant applications in the production of chemicals and polymers. The separation and purification of these diols from fermentation broths are crucial steps, accounting for more than 50% of the total production costs. Technologies such as evaporation, distillation, and membrane filtration have been explored, but improvements in yield, purity, and energy consumption are needed (Xiu & Zeng, 2008).

Polymers from Renewable Resources

The use of renewable resources, like 1,4:3,6-dianhydrohexitols (isosorbide), for synthesizing polymers highlights the potential for diols derived from renewable sources in creating high-performance, biodegradable plastics. These compounds offer advantages such as non-toxicity, rigidity, and their non-petroleum origin, making them suitable for various applications including medical devices and packaging materials (Fenouillot et al., 2010).

Metal–Organic Frameworks for Gas Separation

Diols and similar compounds find applications in the development of metal–organic frameworks (MOFs) for gas separation and purification. MOFs with functionalized surfaces have shown promise in selectively separating gases, an essential process in environmental protection and the chemical industry (Lin et al., 2017).

Photocatalysts for NOx Removal

Graphene and g-C3N4 based photocatalysts, which could potentially include diol-functionalized surfaces, have been explored for their ability to remove NOx pollutants from the atmosphere. These photocatalysts leverage their large surface area and chemical stability to convert NOx into non-volatile nitrates, highlighting the environmental applications of diol compounds (Nikokavoura & Trapalis, 2018).

Polyoxymethylene Dimethyl Ethers (OME) Production

Research into the catalytic synthesis of OME, which are oxygenated fuels derived from diols, underscores the importance of diols in sustainable energy solutions. OME production research focuses on more efficient catalysts and processes, aiming to reduce emissions from diesel engines and contribute to cleaner combustion technologies (Baranowski, Bahmanpour, & Kröcher, 2017).

Safety And Hazards

特性

IUPAC Name |

(E)-hex-3-ene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSXXXZZOZFTPR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-Hexene-1,6-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)

![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)

![2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B3183082.png)

![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)